molecular formula C5H2N2O2S B092908 5-Nitrothiophene-2-carbonitrile CAS No. 16689-02-4

5-Nitrothiophene-2-carbonitrile

Cat. No. B092908
CAS RN: 16689-02-4
M. Wt: 154.15 g/mol
InChI Key: FLYONFCGDKAMIH-UHFFFAOYSA-N
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Description

The compound 5-Nitrothiophene-2-carbonitrile is a derivative of thiophene, which is a heterocyclic compound. Thiophenes are known for their aromaticity and are structurally similar to benzene, with a sulfur atom replacing one of the carbon atoms in the ring. The nitro and cyano groups attached to the thiophene ring are functional groups that significantly alter the chemical and physical properties of the compound. While the provided papers do not directly discuss 5-Nitrothiophene-2-carbonitrile, they do provide insights into related compounds that can help infer the behavior and characteristics of 5-Nitrothiophene-2-carbonitrile.

Synthesis Analysis

The synthesis of polysubstituted benzene derivatives, such as the one described in the first paper, involves the introduction of various functional groups to the benzene ring. Although the paper discusses a biphenyl compound with nitro, amino, and cyano groups, the synthesis of 5-Nitrothiophene-2-carbonitrile would likely involve similar steps, such as nitration and cyanation, to introduce the nitro and cyano groups to the thiophene ring .

Molecular Structure Analysis

The molecular structure of 5-Nitrothiophene-2-carbonitrile can be inferred to some extent from the related compounds discussed in the papers. The presence of nitro and cyano groups is likely to influence the planarity of the molecule, as seen in the first paper, where the nitro group causes a twist in the connected benzene ring . The dihedral angle between the two benzene rings in the biphenyl compound is significant, and a similar steric effect might be expected in the thiophene derivative due to the bulky nitro group.

Chemical Reactions Analysis

The second paper provides information on the reactivity of 5-substituted 2-nitrothiophenes, which would be structurally similar to 5-Nitrothiophene-2-carbonitrile. The reactions with arylacetonitriles in the presence of potassium hydroxide lead to the formation of oximes, indicating that the nitro group on the thiophene ring is reactive and can participate in further chemical transformations .

Physical and Chemical Properties Analysis

The third paper discusses nitro-functionalized oligothiophenes and their electrochemical properties. These compounds exhibit push-pull behavior due to the presence of electron-donor and electron-acceptor groups, which is likely to be a characteristic of 5-Nitrothiophene-2-carbonitrile as well. The nitro group is an electron-withdrawing group, while the thiophene ring is an electron-rich system, creating a push-pull effect. This effect can lead to intense photoinduced charge transfer, which is a desirable property in electroactive molecular materials. The presence of the nitro group also affects the reduction behavior of the compound, leading to the formation of radical anions and dianions .

Scientific Research Applications

  • Chemical Name : 5-Nitrothiophene-2-carbonitrile
  • CAS Number : 16689-02-4
  • Molecular Formula : C5H2N2O2S
  • Molecular Weight : 154.15 g/mol
  • Appearance : Pale yellow to yellow crystals or powder
  • Melting Point : 41.0-47.0°C

“5-Nitrothiophene-2-carbonitrile” is a derivative of thiophene, which is a class of compounds that have a wide range of applications in various scientific fields . Here are some potential applications of thiophene derivatives:

  • Medicinal Chemistry

    • Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized as corrosion inhibitors .
    • Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
  • Electronics

    • Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
  • Chemical Name : 5-Nitrothiophene-2-carbonitrile
  • CAS Number : 16689-02-4
  • Molecular Formula : C5H2N2O2S
  • Molecular Weight : 154.15 g/mol
  • Appearance : Pale yellow to yellow crystals or powder
  • Melting Point : 41.0-47.0°C

Safety And Hazards

5-Nitrothiophene-2-carbonitrile is considered hazardous. It is toxic if inhaled or swallowed, and harmful in contact with skin. It causes skin and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-nitrothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYONFCGDKAMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333957
Record name 5-Nitrothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrothiophene-2-carbonitrile

CAS RN

16689-02-4
Record name 5-Nitrothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-2-thiophenecarbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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